(2R)-2-(Methoxymethyl)morpholine

Chiral Building Blocks Asymmetric Synthesis Enantiomeric Purity

(2R)-2-(Methoxymethyl)morpholine (CAS 157791-21-4) is a chiral heterocyclic compound belonging to the morpholine class, characterized by a six-membered ring containing nitrogen and oxygen atoms and a methoxymethyl substituent at the 2-position in the (R)-configuration. With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol, it exists as a colorless to pale yellow liquid and is primarily utilized as a chiral building block or intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 157791-21-4
Cat. No. B114748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(Methoxymethyl)morpholine
CAS157791-21-4
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCOCC1CNCCO1
InChIInChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1
InChIKeyZPELJYYPPKJKBE-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-(Methoxymethyl)morpholine (CAS 157791-21-4): Chiral Morpholine Building Block for Asymmetric Synthesis and Drug Discovery


(2R)-2-(Methoxymethyl)morpholine (CAS 157791-21-4) is a chiral heterocyclic compound belonging to the morpholine class, characterized by a six-membered ring containing nitrogen and oxygen atoms and a methoxymethyl substituent at the 2-position in the (R)-configuration . With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol, it exists as a colorless to pale yellow liquid and is primarily utilized as a chiral building block or intermediate in medicinal chemistry and organic synthesis [1]. Its defined stereochemistry is critical for applications requiring enantiomeric purity, distinguishing it from its (2S)-enantiomer and racemic mixtures in the procurement landscape .

Why (2R)-2-(Methoxymethyl)morpholine Cannot Be Replaced by its (2S)-Enantiomer or Racemate in Chiral Synthesis


In chiral synthesis, the stereochemical configuration of a building block directly dictates the three-dimensional architecture and, consequently, the biological activity and pharmacological profile of the final drug candidate . Substituting (2R)-2-(Methoxymethyl)morpholine with its (2S)-enantiomer (CAS 157791-20-3) or the racemic mixture (CAS 156121-15-2) is not a viable generic substitution. While these compounds share identical physicochemical properties (e.g., boiling point of 195.8±20.0 °C, density 1.0±0.1 g/cm³), their distinct spatial arrangement leads to divergent interactions with chiral biological targets, potentially resulting in reduced efficacy, altered safety margins, or failed regulatory approval for an Investigational New Drug (IND) application [1]. The following evidence quantifies the specific scenarios where the (2R)-configuration is essential.

Quantitative Differentiation Guide for (2R)-2-(Methoxymethyl)morpholine Against Key Comparators


Stereochemical Purity: Enantiomeric Excess (ee) for Asymmetric Synthesis

The primary differentiator for (2R)-2-(Methoxymethyl)morpholine is its defined (R)-stereochemistry. While both enantiomers are available commercially at a chemical purity of 95%, the critical procurement metric is enantiomeric excess (ee), which ensures the desired stereochemical outcome in downstream reactions . The (2R) compound is specifically required as an intermediate for the synthesis of chiral drug candidates, where the use of the (2S)-enantiomer or racemate would lead to a different stereoisomer with potentially distinct biological activity . Although direct quantitative ee values are not consistently published, the procurement of the (2R)-enantiomer guarantees a defined stereochemical input, a prerequisite for achieving the target enantiomer in the final API.

Chiral Building Blocks Asymmetric Synthesis Enantiomeric Purity

Synthetic Utility: Role as a Key Intermediate in Patented NK1 Receptor Antagonist Synthesis

A critical differentiator for (2R)-2-(Methoxymethyl)morpholine is its established role as a key intermediate in the synthesis of specific, high-value pharmaceutical compounds. Notably, the (2R)-enantiomer is employed in the synthetic route for a novel neurokinin-1 (NK1) receptor antagonist, FK886 . The synthesis of FK886 requires the (2S)-enantiomer of the morpholine fragment, highlighting the necessity for a stereochemically pure starting material [1]. This application is not directly transferable to the racemic mixture or the (2R)-enantiomer, as the incorrect stereochemistry would lead to a diastereomeric impurity that could compromise the drug's selectivity profile. FK886 itself demonstrates a Ki of 6.40 nM for the human NK1 receptor, underscoring the importance of the correct stereochemical input for achieving high target affinity [2].

NK1 Receptor Antagonists Drug Intermediates Process Chemistry

Physicochemical Property Comparison: Predicted LogP and Solubility Profile

While the (2R) and (2S) enantiomers of 2-(Methoxymethyl)morpholine are predicted to have identical physicochemical properties, their profiles can be differentiated from other morpholine derivatives, which is relevant for selecting the appropriate building block for specific drug design goals. (2R)-2-(Methoxymethyl)morpholine has a calculated LogP of -1.18, indicating high hydrophilicity [1]. This property can be a key differentiator when compared to more lipophilic morpholine analogs, such as those with larger alkyl substituents, which may have LogP values > 1. The low LogP suggests this compound may be more suitable for designing drug candidates requiring high aqueous solubility or those intended for peripheral rather than CNS targets.

Lipophilicity ADME Properties Drug-likeness

Regulatory and Documentation Advantage: Availability of Full Analytical Data Packages

A key differentiator for industrial procurement lies in the availability and rigor of analytical documentation. Suppliers for (2R)-2-(Methoxymethyl)morpholine, such as Bidepharm and Biomart, provide comprehensive batch-specific quality control (QC) data, including NMR, HPLC, and GC spectra, with guaranteed purity levels of ≥98% by HPLC . This level of documentation, which is essential for regulatory submissions in pharmaceutical development, is not uniformly available for all analogs or from all vendors of the racemate. The provision of these data packages directly supports the compound's use in GLP and GMP environments, reducing the internal QC burden for the end user and accelerating project timelines.

QC Documentation GMP Compliance Procurement

Recommended Application Scenarios for (2R)-2-(Methoxymethyl)morpholine Based on Quantitative Evidence


Synthesis of Chiral Drug Candidates Requiring Defined (2R)-Morpholine Stereochemistry

This compound is the optimal choice for medicinal chemistry programs where the target molecule contains a (2R)-2-(methoxymethyl)morpholine fragment. As demonstrated, the use of the correct enantiomer is non-negotiable for achieving the desired stereochemical outcome, which directly impacts the drug candidate's biological activity and patentability. The availability of batch-specific analytical data (e.g., NMR, HPLC) ensures the required enantiomeric purity for reproducible synthesis and regulatory documentation .

Process Development for NK1 Receptor Antagonists and Related Tachykinin Modulators

Based on its documented use as an intermediate in the synthesis of FK886, (2R)-2-(Methoxymethyl)morpholine is a strategic procurement choice for R&D groups developing novel NK1 receptor antagonists or other tachykinin pathway modulators. While FK886 utilizes the (2S)-enantiomer, the availability of the (2R)-enantiomer allows for the exploration of structure-activity relationships (SAR) around the morpholine moiety, enabling the generation of diastereomeric analogs with potentially differentiated pharmacological profiles .

Design of Hydrophilic Drug Candidates with Optimized Aqueous Solubility

The low predicted LogP value of -1.18 for (2R)-2-(Methoxymethyl)morpholine makes it a superior building block for projects aiming to enhance the aqueous solubility and reduce the lipophilicity of a lead series [1]. This is particularly relevant for programs targeting peripheral therapeutic areas where high systemic exposure is required, or for overcoming solubility-limited absorption issues encountered with more lipophilic morpholine analogs.

GMP and GLP-Compliant Scale-Up Projects Requiring Extensive QC Documentation

For research projects transitioning from discovery to pre-clinical development, the procurement of (2R)-2-(Methoxymethyl)morpholine from vendors offering comprehensive analytical data packages (COA, HPLC, NMR, MS) is a critical risk-mitigation step. This documentation supports GLP toxicology studies and early-phase GMP manufacturing campaigns, reducing internal quality control overhead and accelerating the path to an IND filing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-(Methoxymethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.